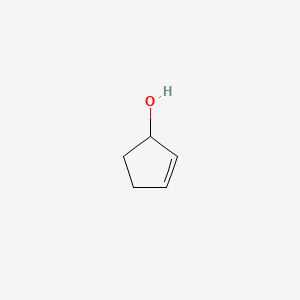
2-Cyclopenten-1-OL
Übersicht
Beschreibung
2-Cyclopenten-1-ol is a research chemical compound used in the preparation of lanthanoids by reduction of ketones in the presence of lanthanoid chloride . It has a molecular formula of C5H8O .
Synthesis Analysis
One-pot synthesis of the derivatives of 2-cyclopenten-1-one by SOCl2 has been reported . Thionyl chloride and butanone were dropped synchronously into a stirred mixture of benzaldehyde and anhydrous ethanol .
Molecular Structure Analysis
The conformations of this compound have been investigated by high-level theoretical computations and infrared spectroscopy . The six conformational minima correspond to specific values of the ring-puckering and OH internal rotation coordinates .
Chemical Reactions Analysis
As an enone, this compound undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Physical And Chemical Properties Analysis
For this compound, critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and others are available .
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbocyclic Nucleosides and Prostaglandins
2-Cyclopenten-1-OL serves as a building block in the synthesis of carbocyclic nucleosides, which are analogs of nucleosides where the sugar ring is replaced by a cyclopentane ring. These compounds have significant antiviral and antitumor properties. Additionally, it’s used in the synthesis of prostaglandins, which are potent lipid compounds that have diverse hormone-like effects in animals .
Starting Material for Azasugar Analogs
Azasugars are iminosugars that exhibit biological activity by inhibiting glycosidases. This compound is utilized as a starting material in the synthesis of these analogs, contributing to research in medicinal chemistry .
Conformational Studies
The molecule has been studied for its conformational properties using high-level theoretical computations and infrared spectroscopy. Understanding the conformations of this compound is crucial for its application in complex chemical syntheses .
Thermodynamic Property Data
This compound’s thermodynamic properties are critically evaluated and used as reference data for organic compounds. This information is vital for chemical engineering processes where precise thermodynamic data is required .
Wirkmechanismus
Target of Action
It is used as a research chemical compound in the preparation of lanthanoids by reduction of ketones in the presence of lanthanoid chloride .
Mode of Action
It is known that the compound can be used as a building block for the synthesis of biologically significant carbocyclic nucleosides and prostaglandins . This suggests that it may interact with its targets to facilitate these biochemical reactions.
Biochemical Pathways
Given its use in the synthesis of carbocyclic nucleosides and prostaglandins , it can be inferred that it may play a role in the pathways related to these compounds.
Result of Action
Given its use in the synthesis of carbocyclic nucleosides and prostaglandins , it can be inferred that it may have a role in the processes related to these compounds.
Action Environment
Safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBABBDEUFNFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883962 | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3212-60-0 | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3212-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentene-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003212600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CYCLOPENTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTENE-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E43R2P5FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Cyclopenten-1-ol?
A1: this compound has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol.
Q2: How is the structure of this compound characterized spectroscopically?
A2: Infrared and Raman spectroscopy reveal the presence of intramolecular π-type hydrogen bonding in this compound. [] This interaction influences the molecule's conformational preferences. []
Q3: How many conformational forms can this compound exist in, and what are their relative energies?
A3: 3-Cyclopenten-1-ol (3CYPO), a closely related isomer, can exist in four conformations. [] The conformer exhibiting weak π-type intramolecular hydrogen bonding is energetically favored, approximately 400 cm−1 (1.1 kcal/mole) lower than the other three conformers. [] These energy differences are crucial for understanding the molecule's reactivity and behavior in chemical reactions.
Q4: How can chiral cyclopentanoid building blocks, including those derived from this compound, be synthesized asymmetrically?
A4: Chiral lithium amides enable the enantioselective deprotonation of meso-epoxides derived from 3-cyclopenten-1-ol. [, ] This reaction provides access to valuable chiral building blocks, such as cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol and cis-4-tetrahydropyranyloxy-2-cyclopenten-1-ol, with high enantiomeric excesses (72–90% ee). [, , , ]
Q5: Can you provide an example of a specific molecule synthesized using a chiral this compound derivative?
A5: Yes, the synthesis of 12-epi-PGF2α (a prostaglandin analogue) utilizes optically active cis-4-t-butyldimethylsilyloxy-2-cyclopenten-1-ol as a starting material in a concise four-step sequence with an overall yield of 21%. [] This synthesis highlights the utility of chiral this compound derivatives in natural product synthesis.
Q6: How can substituted cyclopentenol derivatives be prepared using vinylcopper chemistry?
A6: Substituted cyclopentenes, including cyclopentenol derivatives, can be synthesized through an intramolecular 1,2-addition of vinylcopper species generated from 1,1-dibromoalkene derivatives. [] This approach offers a new route to these valuable structural motifs.
Q7: What is the role of this compound in the synthesis of carbocyclic nucleosides?
A7: Enantiomerically pure 5-(hydroxymethyl)-2-cyclopenten-1-ol, accessible from this compound, serves as a key intermediate in the synthesis of carbocyclic nucleosides. [, ] Palladium-catalyzed coupling reactions with purine or pyrimidine bases are employed to construct the nucleoside framework. [, , ]
Q8: How does the presence of an N-benzoylamino group influence the reactivity of this compound in palladium-catalyzed reactions?
A8: The N-benzoylamino-2-cyclopenten-1-ol derivative, obtained via nitrosocarbonyl hetero Diels-Alder cycloaddition and subsequent N-O bond cleavage, undergoes palladium(0)-catalyzed coupling with both purine and pyrimidine bases. [] This approach offers a stereoselective route to cyclopentenyl-nucleoside analogues. []
Q9: Are there any examples of using this compound derivatives in material science?
A9: Research has explored immobilizing biomolecules like enzymes and DNA primers onto functionalized magnetic nanoparticles. [] While not directly using this compound, this research highlights the potential for incorporating similar cyclopentenol derivatives onto material surfaces for various applications in biocatalysis and biosensing. []
Q10: How does this compound contribute to the development of sustainable high-energy-density fuels?
A10: this compound plays a vital role in the sustainable synthesis of methylcyclopentadiene (MCPD) from the bio-based platform chemical 2,5-hexanedione. [] This three-step process involves aldol condensation, chemoselective hydrogenation (yielding 3-methyl-2-cyclopenten-1-ol), and finally, dehydration to produce MCPD. [] MCPD can be further converted to dimethyldicyclopentadiene (DMDCPD), a valuable precursor for high-performance jet fuels and polymers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
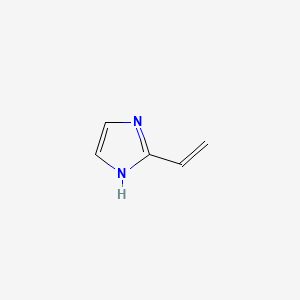
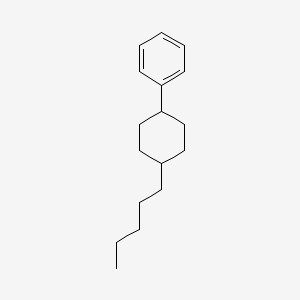


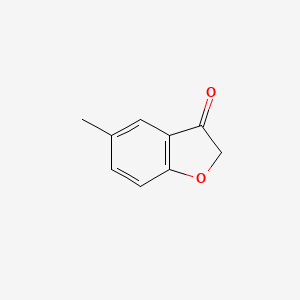
![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)
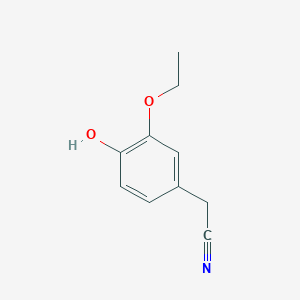
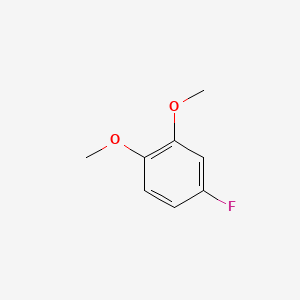


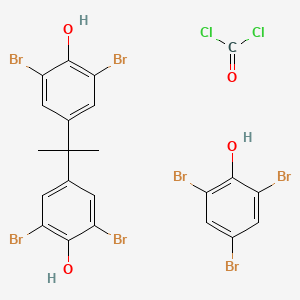
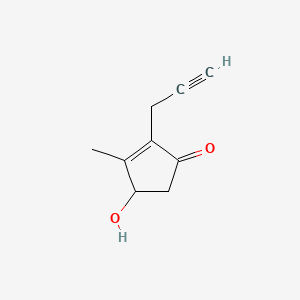
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)